2-(2,5-dimethylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Description
The compound "2-(2,5-dimethylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one" is a pyridazinone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various properties and activities, including antioxidant properties and central nervous system activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step reactions, including the construction of the pyridazinone ring system and subsequent functionalization. For example, novel bicyclic pyridinols were prepared using a multi-step intramolecular Friedel-Crafts strategy or a thermolytic intramolecular inverse-demand Diels-Alder reaction . Another study reported the synthesis of imidazo[1,2-b]pyridazines with various substituents, which required different synthetic approaches depending on the desired substituents . These methods highlight the complexity and versatility of synthetic strategies employed in the preparation of pyridazinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been characterized using various analytical techniques. X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been utilized to determine the geometrical parameters and confirm the tautomeric forms of methoxy substituted pyridones . These studies provide insights into the structural aspects of pyridazinone derivatives, which are crucial for understanding their reactivity and biological activity.
Chemical Reactions Analysis
Pyridazinone derivatives undergo a variety of chemical reactions, which can be used to further modify their structure or to study their reactivity. For instance, a novel dehydrogenation reaction was reported for the conversion of a tetrahydrobenzothiepino[5,4-c]pyridazin-3(2H)-one derivative to its corresponding dihydro derivative . Additionally, the reactivity of pyridinols toward peroxyl radicals was examined, revealing that some pyridinols are highly effective antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring, and their stability to air oxidation varied depending on the substituents present . The central nervous system activity of imidazo[1,2-b]pyridazines was also studied, with the binding affinity to rat brain membranes being affected by the nature of the substituents at various positions on the ring system .
Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of pyridazinone derivatives often focuses on the synthesis and structural analysis of these compounds due to their potential biological activities. For instance, the study by Bortoluzzi et al. (2011) investigates the structure of a compound consisting of cyclic groups linked by a methylene spacer, highlighting the importance of molecular geometry in determining the properties of such compounds (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Potential Biological Activities
Another significant area of research is the exploration of potential biological activities of pyridazinone derivatives. Sharma and Bansal (2016) synthesized and evaluated new pyridazinone derivatives for anti-inflammatory and analgesic activities, demonstrating the therapeutic potential of these compounds (Sharma & Bansal, 2016).
Antimicrobial Activities
Alonazy, Al-Hazimi, and Korraa (2009) focused on synthesizing pyridazinone derivatives and testing them for antimicrobial activities, although the compounds were found to have minimal effect. This research underscores the ongoing efforts to find new antimicrobial agents among pyridazinone derivatives (Alonazy, Al-Hazimi, & Korraa, 2009).
Antioxidant and Anticancer Activities
Kamble et al. (2015) synthesized pyridazinone derivatives to assess their anticancer, antiangiogenic, and antioxidant properties. This study highlights the potential of pyridazinone derivatives in developing new treatments for cancer and oxidative stress-related diseases (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).
Chemical Reactivity and Synthesis Routes
The versatility of pyridazinone scaffolds for synthesizing various substituted and ring-fused systems through nucleophilic substitution processes is another area of interest. Pattison et al. (2009) demonstrated how different nucleophiles can lead to a mixture of products, providing a basis for the development of new compounds with potential applications in drug discovery (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-8-9-15(2)16(12-14)13-22-20(23)11-10-18(21-22)17-6-4-5-7-19(17)24-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWVDSBWTDMDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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